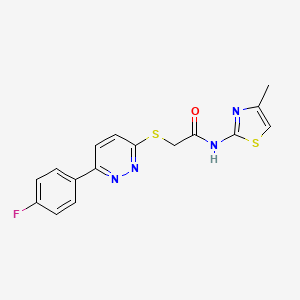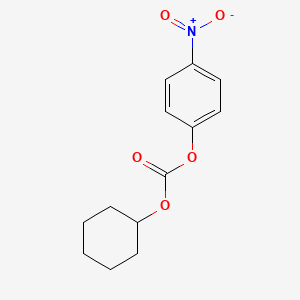
Cyclohexyl (4-nitrophenyl) Carbonate
Übersicht
Beschreibung
Cyclohexyl (4-nitrophenyl) carbonate, or 4-CNPC, is an organic compound with a molecular formula of C11H13NO5. It is a white, crystalline solid, and is used as a reagent in various chemical reactions. It is also known as 4-nitrophenyl cyclohexyl carbonate, 4-nitrocyclohexyl carbonate, and 4-nitrocyclohexyl phenyl carbonate. 4-CNPC is a versatile reagent in organic synthesis, and is used in a variety of reactions, such as the synthesis of heterocyclic compounds, peptides, and polymers.
Wissenschaftliche Forschungsanwendungen
- Recent studies have identified Cyclohexyl (4-nitrophenyl) carbonate derivatives as potent inhibitors of receptor-interacting protein 1 kinase (RIPK1). RIPK1 plays a crucial role in cellular necroptosis, a regulated form of cell death. Inhibiting RIPK1 may have therapeutic implications for conditions involving necroptosis .
- Researchers explore various synthetic methods (both chemical and physical) to create nanocrystals. These methods include solvothermal, hydrothermal, and microwave-assisted techniques .
Necroptosis Inhibition
Nanocrystal Synthesis
Eigenschaften
IUPAC Name |
cyclohexyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-13(18-11-4-2-1-3-5-11)19-12-8-6-10(7-9-12)14(16)17/h6-9,11H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTGDMUVJXIBLHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexyl (4-nitrophenyl) Carbonate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

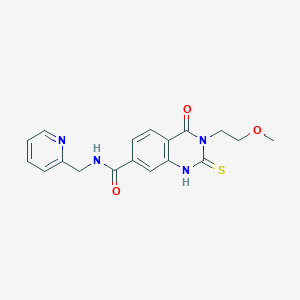
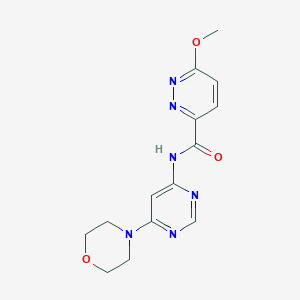

![3-methyl-N-(4-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)phenyl)benzenesulfonamide](/img/structure/B2792523.png)
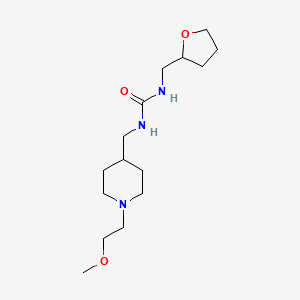
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2792526.png)
![1,7-dimethyl-3,8-bis(2-methylprop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2792527.png)
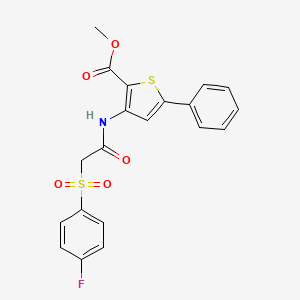

![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]cyclopentanecarboxamide](/img/structure/B2792531.png)
![(Z)-3-(2,5-dioxopyrrolidin-1-yl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2792532.png)
![1-(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)-2-(2-chloro-6-fluorophenyl)ethanone](/img/structure/B2792533.png)
![2-[(3-Iodo-5-methoxycarbonylphenyl)methoxy]acetic acid](/img/structure/B2792534.png)
